Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]-
Overview
Description
Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing five methylene bridges and one amine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves the hydrogenation of pyridine. For the specific compound Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]-, the synthetic route typically includes the formation of the dioxolane ring followed by its attachment to the piperidine moiety. This process can involve multiple steps, including cyclization and functional group transformations .
Industrial Production Methods
Industrial production of piperidine derivatives generally employs catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is favored for its efficiency and scalability. Additionally, modifications such as the use of titanium nanoparticles and melamine-based catalysts have been explored to improve yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
Piperidine derivatives undergo various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridine to piperidine.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in piperidine acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogenation using catalysts like palladium or platinum.
Substitution: Reagents such as alkyl halides and acyl chlorides are frequently used.
Major Products
The major products formed from these reactions include various substituted piperidines, which can serve as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Piperidine derivatives are extensively used in scientific research due to their versatility. They are crucial in the development of pharmaceuticals, serving as building blocks for drugs with diverse therapeutic applications, including anticancer, antiviral, and antihypertensive agents. Additionally, they are used in the synthesis of natural products and as catalysts in organic reactions .
Mechanism of Action
The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal chemistry, piperidine-containing drugs may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with an aromatic structure.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness
Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]- is unique due to its specific structural features, including the dioxolane ring, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound in drug design and synthesis .
Properties
IUPAC Name |
1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-12(2)9-14(3)16-11-13(17-14)10-15-7-5-4-6-8-15/h12-13H,4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIRFJBRDJWJGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(OCC(O1)CN2CCCCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387840 | |
Record name | Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89857-73-8 | |
Record name | Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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